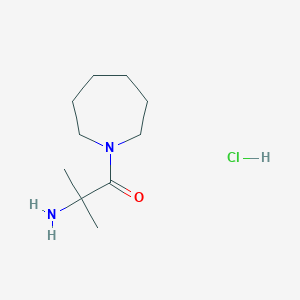

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride

Descripción general

Descripción

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C10H21ClN2O and its molecular weight is 220.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride, also known by its chemical structure C9H19ClN2O, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is classified as an amino ketone, characterized by the presence of an amino group attached to a ketone, which may influence its pharmacological properties.

- Molecular Formula : C9H19ClN2O

- Molecular Weight : 206.72 g/mol

- CAS Number : 1236260-29-9

- Solubility : The hydrochloride form enhances solubility in water, making it more suitable for biological studies.

The exact mechanism of action for this compound is not fully understood. However, it is hypothesized to interact with neurotransmitter systems, potentially acting as an inhibitor or modulator of neurotransmitter uptake. Compounds with similar structures have shown activity against neurotransmitter receptors, suggesting a role in treating neurological disorders.

Neurotransmitter Interaction

Research indicates that compounds similar to this compound may influence the release and uptake of monoamine neurotransmitters such as dopamine and serotonin. This activity could make it a candidate for therapeutic applications in mood disorders and other neurological conditions.

Cytotoxicity Studies

Preliminary studies have suggested potential cytotoxic effects against various cancer cell lines. For instance, compounds with structural similarities have demonstrated the ability to induce apoptosis in cancer cells, highlighting the need for further investigation into the anticancer properties of this compound.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neurotransmitter Modulation | Potential to inhibit or modulate neurotransmitter uptake (dopamine, serotonin) |

| Cytotoxicity | Preliminary evidence suggests activity against cancer cell lines |

| Antiviral Activity | Similar compounds have shown efficacy in reducing viral replication |

Case Studies

-

Neurotransmitter Uptake Inhibition :

A study on related amino ketones indicated that they effectively inhibited the uptake of dopamine in rat brain synaptosomes. This suggests a potential mechanism through which this compound could exert its effects on mood and behavior. -

Anticancer Potential :

In vitro studies have shown that structurally related compounds can induce cell death in various cancer lines through apoptosis pathways. Further research is needed to confirm if this compound exhibits similar properties.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Potential Drug Development:

The compound has been identified as a promising candidate in the field of medicinal chemistry due to its potential applications in drug synthesis and development. Its structural similarities to known pharmacologically active compounds suggest that it may interact with neurotransmitter systems, making it relevant for treating neurological disorders such as:

- Alzheimer's Disease

- Parkinson's Disease

- Schizophrenia

- Attention Deficit Hyperactivity Disorder (ADHD)

Research indicates that compounds with similar structures can act as inhibitors or modulators of neurotransmitter uptake, which is essential for addressing cognitive deficits and mood disorders .

Cytotoxicity Studies:

Recent studies have evaluated the cytotoxic properties of Mannich bases related to this compound. For instance, compounds derived from similar structures have shown increased cytotoxicity against various cancer cell lines, including:

- Human Jurkat T-lymphocyte cells

- Hepatocellular carcinoma (HepG2)

- Breast cancer (MCF-7)

These studies suggest that 2-amino-1-(1-azepanyl)-2-methyl-1-propanone hydrochloride may possess anticancer properties, warranting further investigation into its mechanisms of action and therapeutic potential .

Synthesis Methodologies

Synthetic Pathways:

The synthesis of this compound can be achieved through various methodologies. Controlled reaction conditions are critical for successful synthesis, typically involving:

- Mannich-type reactions using appropriate amine reagents.

- Utilization of solvents such as ethanol in combination with concentrated hydrochloric acid to yield favorable results.

These synthetic approaches highlight the compound's versatility in chemical reactions and its potential for generating novel derivatives with enhanced biological activity .

Case Studies and Research Findings

Research Insights:

Several studies have documented the effects of similar compounds on neurotransmitter systems, indicating that they may modulate histamine receptors and other pathways relevant to cognitive function and mood regulation. For example:

- A study on histamine receptor ligands found that related compounds could effectively treat conditions such as depression and anxiety by modulating neurotransmitter activity .

Clinical Implications:

The potential applications of this compound extend beyond neurological disorders. Its ability to influence various biological pathways positions it as a candidate for broader therapeutic uses, including:

- Treatment of cardiovascular disorders

- Management of gastrointestinal diseases

- Addressing sleep disorders like narcolepsy

Propiedades

IUPAC Name |

2-amino-1-(azepan-1-yl)-2-methylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,11)9(13)12-7-5-3-4-6-8-12;/h3-8,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCGPUWVHNZCSHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N1CCCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220033-47-5 | |

| Record name | 1-Propanone, 2-amino-1-(hexahydro-1H-azepin-1-yl)-2-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220033-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.